

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triacetin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triacetin*

Cat. No.: *B1683017*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, also known as glyceryl triacetate, is the triglyceride formed by the esterification of glycerol with three molecules of acetic acid.[1][2] Its chemical formula is C₉H₁₄O₆. [3] This compound presents as a colorless, odorless, and somewhat oily liquid with a mild, sweet taste at concentrations below 500 ppm, which can turn bitter at higher concentrations.[4] **Triacetin** is a versatile excipient in the pharmaceutical industry, where it functions as a hydrophilic plasticizer, solvent, and humectant.[5] It is also widely used in the food industry as a flavor carrier and stabilizer, in cosmetics as a solvent, and in industrial applications as a plasticizer for cellulose-based materials and as a fuel additive.[6][7] Its low toxicity and high stability contribute to its broad applicability.[8]

Chemical Characteristics

Triacetin is structurally the simplest of the triacylglycerides, consisting of a glycerol backbone with each of its three hydroxyl groups acetylated.[9] This triester structure allows it to interact with both polar and non-polar substances, underpinning its utility as a solvent and carrier.[7]

Reactivity and Stability: **Triacetin** is stable under normal storage conditions, preferably in a well-closed, non-metallic container in a cool, dry place.[6][10] It is incompatible with strong oxidizing agents and metals.[10][11] When heated to decomposition, it emits acrid smoke and fumes.[6]

A key chemical reaction of **Triacetin** is hydrolysis, where the ester bonds are broken. This can be catalyzed by acids, bases, or enzymes (such as lipases) to yield glycerol and acetic acid or intermediate products like diacetin and monoacetin.[\[12\]](#)[\[13\]](#)[\[14\]](#) The release of acetic acid upon hydrolysis is the basis for its fungistatic properties.[\[11\]](#)

Table 1: Chemical Properties of **Triacetin**

Property	Value	References
IUPAC Name	2,3-diacetyloxypropyl acetate	[12] [15]
Molecular Formula	C ₉ H ₁₄ O ₆	[3] [12]
Molecular Weight	218.20 g/mol	[3] [12]
CAS Number	102-76-1	[12] [15]

Physical Characteristics

Triacetin is a viscous liquid with a high boiling point and a low melting point.[\[4\]](#) Its physical properties are critical to its function in various applications, such as providing flexibility to polymer coatings in pharmaceuticals or modulating viscosity in cosmetic formulations.

Table 2: Physical Properties of **Triacetin**

Property	Value	References
Appearance	Clear, colorless, oily liquid	[6][15][16]
Odor	Odorless to slight fatty odor	[11][17]
Melting Point	3 °C (37.4 °F)	[10][15][16]
Boiling Point	258-260 °C (496-500 °F) at 760 mmHg	[4][10][15]
Density	1.16 g/mL at 25 °C	[10][15][16]
1.1583 g/cm ³ at 20 °C	[12]	
Refractive Index	1.429 - 1.431 at 25 °C (n D/25)	[10][12][16]
Viscosity (Dynamic)	17.4 mPa·s (cP) at 25 °C	[18]
7.83 cSt at 40 °C	[19]	
Vapor Pressure	0.00248 mmHg at 25 °C	[10][12]
Flash Point	138 °C (280.4 °F) - Closed Cup	[8][20]
Autoignition Temp.	433 °C (812 °F)	[12][20]
Solubility in Water	58,000 mg/L at 25 °C	[12]
64.0 g/L at 20 °C	[16]	
7 g/100 mL at 25 °C	[12][20]	
Solvent Solubility	Miscible with alcohol, ether, chloroform, benzene, and acetone. Slightly soluble in carbon disulfide. Insoluble in mineral oil.	[6][11][12]

Experimental Protocols

The determination of the physical and chemical properties of **Triacetin** relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies

for key experiments.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[\[11\]](#)
[\[12\]](#)

- Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[\[10\]](#) The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[\[10\]](#)
- Apparatus: A digital density meter capable of maintaining a constant temperature.
- Procedure:
 - Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).
 - Set the required temperature for the measurement (e.g., 20°C or 25°C). Allow the instrument to stabilize.
 - Inject the **Triacetin** sample into the oscillating tube, ensuring no air bubbles are present.
 - The instrument will oscillate the tube and automatically calculate the density based on the measured oscillation period and the calibration data.
 - Record the density value, typically in g/cm³ or g/mL.[\[12\]](#)

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of chemical substances.[\[17\]](#)[\[21\]](#) The dynamic method is commonly used.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[17\]](#) The dynamic method involves measuring the vapor pressure of the substance at various temperatures.

- Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature (ebulliometer). It consists of a boiling flask, a thermometer, a condenser, and a pressure-measuring device.
- Procedure:
 - Place the **Triacetin** sample into the boiling flask.
 - Reduce the pressure in the apparatus to a desired level and then heat the sample.
 - Record the temperature at which the liquid boils under the reduced pressure.
 - Repeat this measurement at several different pressures.
 - Plot the logarithm of the pressure against the reciprocal of the absolute temperature.
 - Extrapolate the resulting line to the standard atmospheric pressure (101.325 kPa) to determine the normal boiling point.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10^{-2} g/L.[\[4\]](#)[\[7\]](#)[\[19\]](#)

- Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
- Apparatus: Flask with a stirrer, constant temperature bath (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$), centrifugation or filtration equipment, and an analytical instrument (e.g., Gas Chromatography) for concentration measurement.
- Procedure:
 - Add an excess amount of **Triacetin** to a known volume of distilled water in a flask.
 - Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

- After stirring, stop and allow the mixture to stand at the same temperature to let the phases separate.
- Separate the aqueous phase from the excess undissolved **Triacetin** by centrifugation or filtration.
- Determine the concentration of **Triacetin** in the clear aqueous solution using a pre-calibrated analytical method.
- Perform at least three determinations to ensure the results are consistent.

Determination of Viscosity (USP <911> - Capillary Viscometer Method)

This method is used to determine the viscosity of Newtonian liquids.[\[5\]](#)[\[22\]](#)

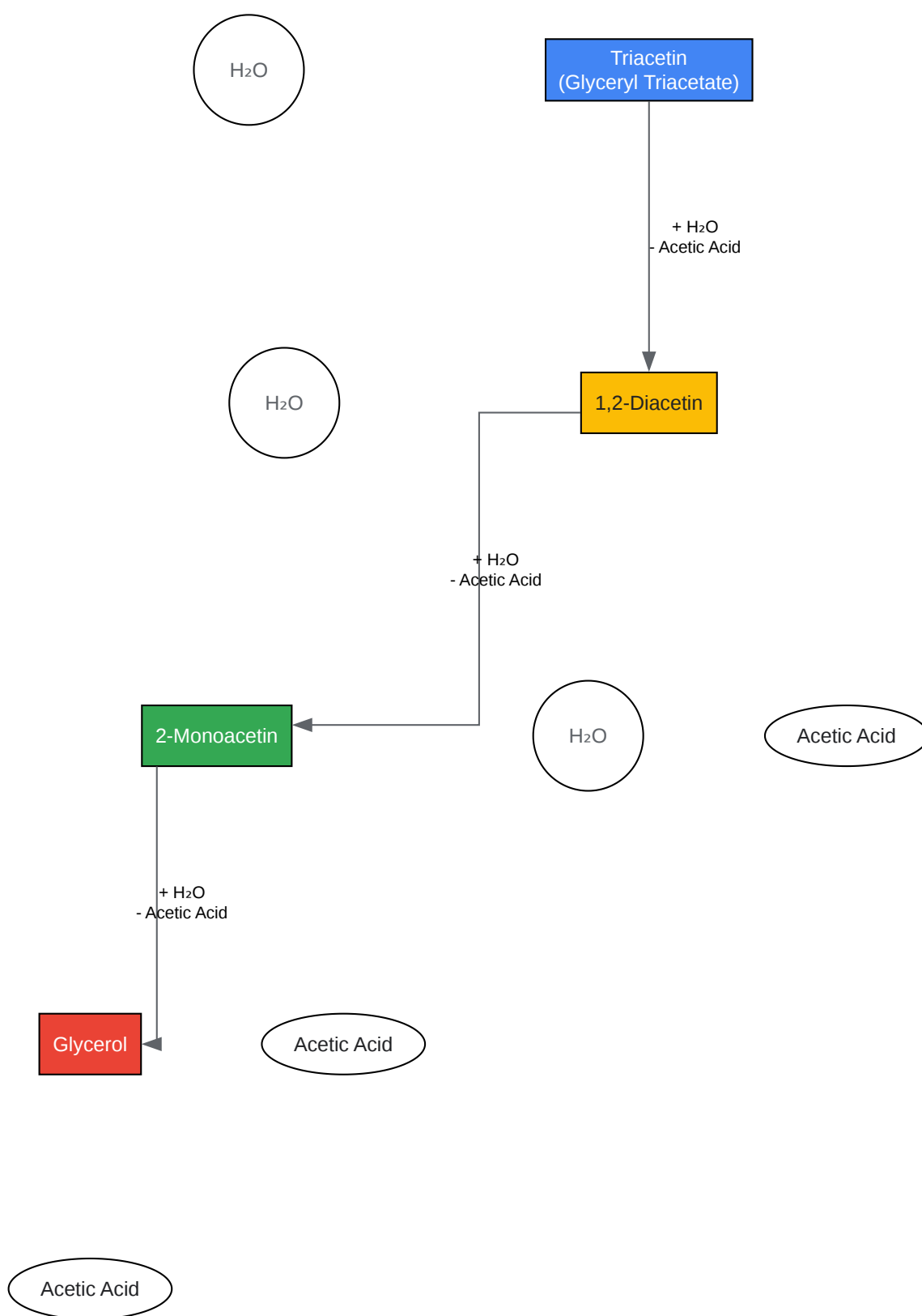
- Principle: The method measures the time required for a fixed volume of liquid to flow through a calibrated glass capillary viscometer under a known driving force (gravity) at a precisely controlled temperature.[\[22\]](#)
- Apparatus: Calibrated capillary viscometer (e.g., Ubbelohde type), constant temperature bath, and a stopwatch.
- Procedure:
 - Select a clean, dry viscometer where the flow time will be not less than 200 seconds.
 - Charge the viscometer with the **Triacetin** sample.
 - Place the viscometer in the constant temperature bath (e.g., 25°C) and allow it to reach thermal equilibrium.
 - Using suction, draw the liquid up into the capillary tube to a point above the upper timing mark.
 - Release the suction and measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.

- Repeat the measurement to ensure reproducibility.
- Calculate the kinematic viscosity (ν) using the formula: $\nu = C * t$, where C is the calibration constant of the viscometer and t is the average flow time.
- The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta = \nu * \rho$.

Mandatory Visualization

Hydrolysis of Triacetin

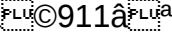
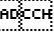
The following diagram illustrates the stepwise hydrolysis of **Triacetin**, which can be catalyzed by enzymes like lipase, acids, or bases. The reaction proceeds by sequentially removing the acetyl groups, forming diacetin and monoacetin as intermediates, with the final products being glycerol and acetic acid.



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Caption: Stepwise hydrolysis pathway of **Triacetin** to Glycerol.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Triacetin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683017#physical-and-chemical-characteristics-of-triacetin]

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